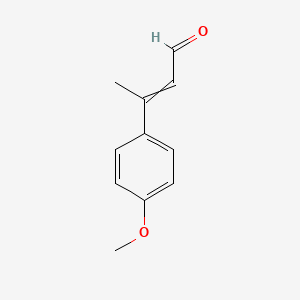
3-(4-Methoxyphenyl)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)but-2-enal can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under aldol condensation conditions . The reaction typically proceeds at room temperature, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)but-2-enal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)but-2-enoic acid.
Reduction: 3-(4-Methoxyphenyl)but-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)but-2-enal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)but-2-enal involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound of 3-(4-Methoxyphenyl)but-2-enal, known for its antimicrobial and antioxidant properties.
4-Methoxycinnamaldehyde: A closely related compound with similar chemical structure and properties.
3-(4-Hydroxyphenyl)but-2-enal: Another analog with a hydroxyl group instead of a methoxy group, exhibiting different reactivity and biological activities.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87580-59-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)but-2-enal |
InChI |
InChI=1S/C11H12O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
JRWPBBXPNLJFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)
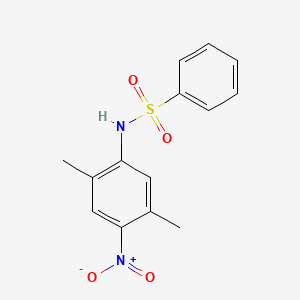
![Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-](/img/structure/B14388218.png)
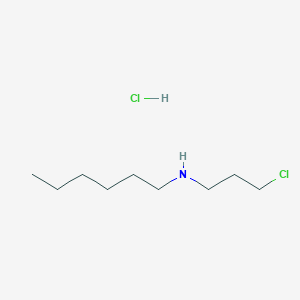
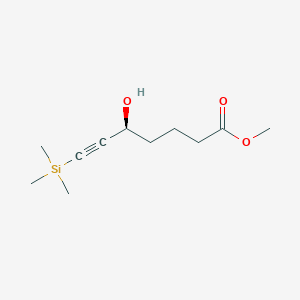

![N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea](/img/structure/B14388238.png)
![2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14388260.png)
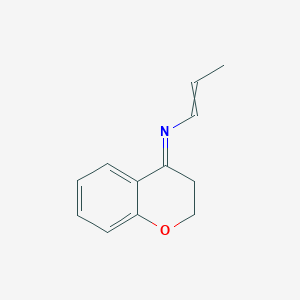
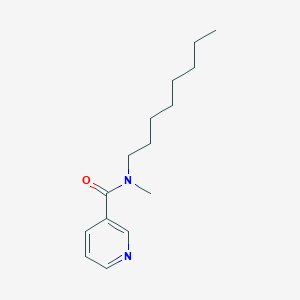
![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
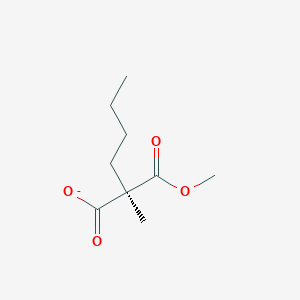
![N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14388283.png)
